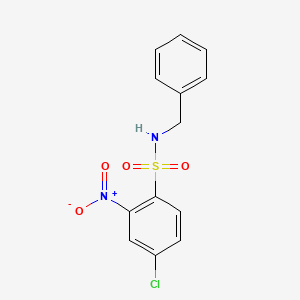

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is an organic compound with the molecular formula C13H11ClN2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Chloro-2-nitrobenzenesulfonyl chloride+Benzylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-Amino-2-nitrophenylsulfonylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including reductions and substitutions. For example, the nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon as a catalyst.

Reactions and Products

- Common reactions involving ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine include:

- Reduction: Converts the nitro group to an amino group.

- Substitution: The chlorine atom can be replaced by other nucleophiles, leading to various derivatives.

| Reaction Type | Reactants | Products |

|---|---|---|

| Reduction | Nitro group + H₂ (Pd/C) | Amino derivative |

| Substitution | Chlorine + Nucleophile | Substituted derivatives |

Biological Research

Biochemical Probes

- In biological research, this compound is being investigated for its ability to interact with specific proteins and enzymes. This interaction can inhibit or modify enzyme activity, making it a valuable tool for studying biochemical pathways.

Antimicrobial and Anticancer Properties

- Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. It has been explored for its potential therapeutic properties against various cancer cell lines, indicating that it could serve as a lead compound for drug development .

Medicinal Applications

Therapeutic Potential

- The compound is being researched for applications in treating diseases such as Alzheimer's disease due to its pharmacological properties. It has been noted for its acetylcholinesterase inhibitory action, which may help improve cholinergic function in patients suffering from cognitive decline .

Case Studies

- A study highlighted the synthesis of benzylamine analogues that demonstrated significant activity against neurodegenerative disorders. These compounds showed promise as therapeutic agents for conditions like Alzheimer's disease and other cognitive disorders .

Industrial Applications

Specialty Chemicals Development

- In industry, this compound is utilized in developing specialty chemicals and materials. Its unique chemical properties make it suitable for creating tailored compounds with specific functionalities.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful as a research tool or potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-nitrophenylsulfonamide: Similar structure but lacks the benzylamine moiety.

4-Chloro-2-nitrobenzenesulfonyl chloride: Precursor to ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine.

4-Amino-2-nitrophenylsulfonylbenzylamine: Reduction product of this compound.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and a benzylamine moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzylamine moiety with a chloro and nitro substituent on the aromatic ring. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been explored for its potential against various bacterial strains, showing promising results in inhibiting growth through disruption of bacterial protein synthesis pathways. The compound's mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The presence of the sulfonamide group allows it to interact effectively with enzymes such as carbonic anhydrase, which is overexpressed in several cancer types .

Enzyme Inhibition

This compound acts as a biochemical probe due to its ability to interact with specific proteins and enzymes. Its interactions can lead to the modulation of various signaling pathways, making it a valuable tool in biochemical research.

The primary mechanism of action involves the covalent modification of target proteins through the sulfonamide group. This modification can lead to:

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can inhibit their functions.

- Alteration of Protein Function : The compound can induce conformational changes in proteins, affecting their interactions and activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Case Studies

- Antibacterial Screening : In a study evaluating various derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

- Cancer Cell Line Testing : The compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating substantial cytotoxicity and potential for further development as an anticancer drug .

- Enzyme Activity Modulation : A screening assay revealed that this compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Properties

IUPAC Name |

N-benzyl-4-chloro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-6-7-13(12(8-11)16(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPXMAAMPQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.